Methanamine;perchloric acid

Description

Contextualization of Methanamine;perchloric acid within Organic Ammonium (B1175870) Perchlorate (B79767) Chemistry

This compound, more formally known as methylammonium (B1206745) perchlorate (MAP), is a primary member of the organic ammonium perchlorate family. These salts are derived from the neutralization reaction between an organic amine and perchloric acid. The substitution of hydrogen atoms in the ammonium ion (NH₄⁺) with organic groups, in this case, a methyl group (CH₃), significantly alters the properties of the resulting perchlorate salt compared to its inorganic counterpart, ammonium perchlorate (AP). akjournals.com

The introduction of the methyl group makes methylammonium perchlorate more sensitive than ammonium perchlorate. dtic.mil Organic ammonium perchlorates, as a class, are recognized for their energetic properties, often exhibiting higher sensitivity and different decomposition behaviors than ammonium perchlorate itself. sciencemadness.org The study of these compounds is crucial for understanding how the introduction of organic moieties influences the stability, reactivity, and energetic output of perchlorate-based materials.

Historical Trajectories and Foundational Contributions to the Understanding of Methylammonium Perchlorate

Research into methylammonium perchlorate and its analogs dates back several decades, driven by interest in their potential applications as ingredients in propellants and explosives. dtic.mildtic.mil Early studies focused on the synthesis and basic characterization of these materials. A significant body of work was dedicated to understanding their thermal stability and decomposition mechanisms.

Foundational investigations in the mid-20th century laid the groundwork for our current understanding. For instance, studies using differential thermal analysis (DTA) and thermogravimetric analysis (TGA) revealed the complex thermal decomposition pathways of methylammonium perchlorates. akjournals.comcapes.gov.br These early experiments established that the decomposition of methylammonium perchlorate is highly exothermic and can be explosive in nature. dtic.mil Mass spectrometry was also employed to identify the decomposition products, confirming that the primary decomposition route involves a proton transfer reaction to form methylamine (B109427) and perchloric acid. dtic.mil

Contemporary Research Challenges and Opportunities in Methylammonium Perchlorate Science

Modern research continues to build upon this foundational knowledge, addressing several key challenges and exploring new opportunities. One of the ongoing challenges is to gain a more detailed understanding of the solid-state chemistry of methylammonium perchlorate, including its crystal structure and phase transitions. While it is known to exist in a monoclinic system at room temperature, detailed studies of its phase behavior at different temperatures and pressures are still an active area of research. rsc.orgtandfonline.com

A significant opportunity lies in the potential to tune the properties of methylammonium perchlorate through chemical modification. The synthesis of co-crystals or the introduction of additives could lead to new materials with tailored energetic performance and improved stability. at.ua Furthermore, the development of advanced characterization techniques, such as in-situ spectroscopy and high-resolution imaging, offers new avenues to probe the decomposition mechanisms at the molecular level. european-mrs.com The application of computational methods, like Density Functional Theory (DFT), is also becoming increasingly important for predicting the properties and understanding the behavior of these energetic materials. at.uaarxiv.org

Interdisciplinary Significance of Methylammonium Perchlorate in Advanced Materials Research

The significance of methylammonium perchlorate extends beyond its role as an energetic material. Its study has interdisciplinary implications, particularly in the field of advanced materials. The methylammonium cation, for instance, is a key component in the burgeoning field of hybrid organic-inorganic perovskite solar cells. rsc.orgacs.orgacs.org Understanding the behavior of the methylammonium ion in a crystalline lattice, its rotational dynamics, and its interactions with anions is crucial for the development of these next-generation photovoltaic devices. uniroma1.it

Moreover, the principles governing the synthesis and properties of methylammonium perchlorate are relevant to the broader field of crystal engineering and the design of functional materials. researchgate.netsciopen.com The study of its phase transitions and the associated changes in physical properties provides valuable insights for developing new switchable materials and sensors. rsc.org As the demand for new materials with specific functionalities grows, the knowledge gained from studying compounds like methylammonium perchlorate will continue to be a valuable resource for researchers across various scientific disciplines.

Interactive Data Tables

Physicochemical Properties of Methylammonium Perchlorate

| Property | Value | Source |

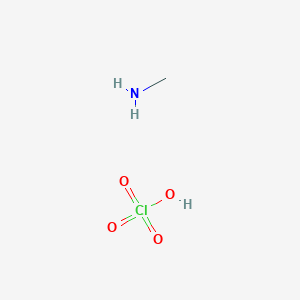

| Molecular Formula | CH₃NH₃ClO₄ | akjournals.com |

| Crystal System (300K) | Monoclinic | tandfonline.com |

| Density (crystal) | 1.72 ± 0.005 g/cm³ | dtic.mil |

| Density (cast) | 1.68 g/cm³ | dtic.mil |

| pH (solution) | 5.8 | dtic.mil |

Thermal Properties of Methylammonium Perchlorate

| Property | Temperature (°C) | Method | Source |

| Decomposition Temperature | 338 | DTA | akjournals.com |

| Phase Transition | 48 (321 K) | DC Conductivity | tandfonline.com |

| Phase Transition | 178 (451 K) | DC Conductivity | tandfonline.com |

| Secondary Exotherm | 408 | DTA | capes.gov.br |

Preparation Methods

| Reactants | Method | Source |

| Aqueous Perchloric Acid and Aqueous Methylamine | Neutralization | dtic.mil |

| Alcoholic Solution of Methylamine and Aqueous Perchloric Acid | Neutralization | dtic.mil |

| Methylamine Gas and 70% Perchloric Acid | Bubbling | dtic.mil |

| Methylamine Gas and Perchloric Acid in Ethanol (B145695) | Bubbling | dtic.mil |

| Methylammonium Salts and Perchloric Acid | Reaction | dtic.mil |

Properties

IUPAC Name |

methanamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClHO4/c1-2;2-1(3,4)5/h2H2,1H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGIWXUFDNQZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514706 | |

| Record name | Perchloric acid--methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15875-44-2 | |

| Record name | Perchloric acid--methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Methylammonium Perchlorate

Conventional Synthetic Pathways

The most common approaches to synthesizing methylammonium (B1206745) perchlorate (B79767) rely on acid-base chemistry and metathetical reactions. These methods are well-established and can be adapted to different scales and solvent systems.

The direct neutralization of methylamine (B109427) with perchloric acid in an aqueous solution is a primary method for preparing methylammonium perchlorate. dtic.mil This exothermic reaction involves the protonation of the methylamine base by the strong perchloric acid to form the methylammonium cation and the perchlorate anion, which combine to form the salt.

Several variations of this aqueous method have been reported:

Addition of Aqueous Methylamine to Aqueous Perchloric Acid : This is the most straightforward approach, where an aqueous solution of methylamine is slowly added to an aqueous solution of perchloric acid. dtic.mil

Bubbling Methylamine Gas : An alternative involves bubbling methylamine gas directly into an aqueous solution of perchloric acid, such as 70% perchloric acid. dtic.mil

A significant consideration in these syntheses is the highly exothermic nature of the neutralization, which requires careful temperature control. An explosion has been reported during a preparation involving the neutralization of a 25% aqueous solution of methylamine with 70% aqueous perchloric acid, highlighting the need for stringent safety precautions. dtic.mil The recovery of the product from the aqueous solution is often challenging due to the high solubility of MAP in water, which can lead to low yields. dtic.mil

Table 1: Aqueous Neutralization Methods for Methylammonium Perchlorate Synthesis

| Reactant 1 | Reactant 2 | Method Description | Reference |

| Aqueous Methylamine | Aqueous Perchloric Acid | Slow addition of aqueous methylamine to the acid solution. | dtic.mil |

| Methylamine Gas | Aqueous Perchloric Acid | Bubbling the gas through the acid solution. | dtic.mil |

To circumvent issues related to the high solubility of methylammonium perchlorate in water and to potentially gain better control over the reaction and crystallization, anhydrous or mixed solvent systems are employed. dtic.mil Ethanol (B145695) is a commonly used organic solvent for this purpose.

Reported methods include:

Neutralization in Alcoholic Solution : This can involve the neutralization of an alcoholic solution of methylamine with aqueous perchloric acid. dtic.mil

Gaseous Methylamine in Alcohol : Another variation is the introduction of methylamine gas into a solution of perchloric acid in ethanol. dtic.mil

Using a solvent like ethanol can facilitate the precipitation of the product and simplify the recovery process compared to purely aqueous routes. dtic.mil The final product is often recovered by the removal of the solvent followed by recrystallization. dtic.mil

Salt metathesis, or double displacement, offers an alternative synthetic route. This method involves the reaction of a methylammonium salt (e.g., methylammonium chloride) with a perchlorate salt or perchloric acid. dtic.mil The reaction is typically driven by the formation of a product with lower solubility, which precipitates from the reaction mixture. For instance, methylammonium chloride can be reacted with perchloric acid to yield methylammonium perchlorate. dtic.mil This approach can be useful if the precursor methylammonium salt is more readily available or offers handling advantages over gaseous or aqueous methylamine.

Advanced Crystallization and Purification Techniques

The purity and crystalline quality of methylammonium perchlorate are critical for its performance and stability. Advanced crystallization and purification techniques are therefore essential steps following the initial synthesis.

Recrystallization is a fundamental technique for purifying the crude methylammonium perchlorate product. The choice of solvent is crucial and is based on the solubility characteristics of MAP, where it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. Several organic and mixed-solvent systems have been proven effective for this purpose.

Commonly used solvents for the recrystallization of MAP include:

Ethanol dtic.mil

2-Propanol dtic.mil

Ethanol/Chloroform (1:1) mixture dtic.mil

The process typically involves dissolving the synthesized MAP in a minimum amount of the hot solvent and allowing it to cool slowly, which leads to the formation of purer crystals as impurities remain in the mother liquor. google.com While effective for purification, the high solubility of MAP in solvents like water and ethanol can result in low recovery yields. dtic.mil Purity can be assessed by testing for precursor contaminants; for instance, the chloride content can be estimated by adding silver nitrate (B79036) to an acidified solution of the product and observing the turbidity. dtic.mil

Table 2: Solvents for Recrystallization of Methylammonium Perchlorate

| Solvent/Solvent System | Purpose | Reference |

| Ethanol | Primary purification and recrystallization. | dtic.mil |

| 2-Propanol | Alternative solvent for recrystallization. | dtic.mil |

| Ethanol/Chloroform (1:1) | Mixed-solvent system for recrystallization. | dtic.mil |

For fundamental studies of its structural, physical, and energetic properties, the growth of high-quality single crystals of methylammonium perchlorate is necessary. Controlling the crystallization process allows for the manipulation of crystal size, shape (morphology), and quality. researchgate.netresearchgate.net

Techniques for controlled crystal growth often involve the precise manipulation of experimental parameters:

Temperature Control : A slow cooling rate of a saturated solution can promote the growth of larger, more well-defined crystals. researchgate.net

Precursor Concentration : Adjusting the concentration of the solute in the solvent is a key factor in controlling nucleation and growth rates. researchgate.net

Solvent Systems : The choice of solvent or solvent-antisolvent systems can significantly alter crystal morphology and growth dynamics. nih.gov

Advanced methods reported for analogous materials, which could be applied to MAP, include solvent-solvent cooling crystallization and meniscus-guided coating. researchgate.netnih.gov These techniques offer enhanced control over the rate of evaporation and supersaturation, which in turn influences nucleation rates and the degree of crystalline order. nih.gov The ability to control these factors is vital for producing crystals suitable for detailed X-ray diffraction analysis and performance characterization. researchgate.net

Characterization for Purity and Compositional Integrity

Ensuring the purity and compositional integrity of synthesized methylammonium perchlorate is critical. This is achieved through a combination of chemical analysis methods to quantify the primary components and spectroscopic assays to detect and identify trace impurities.

Chemical Analysis Methods for Perchlorate and Methylammonium Content

Several quantitative chemical methods are used to determine the percentage of perchlorate and methylammonium ions in the synthesized salt, thereby assessing its purity.

Perchlorate Content Determination:

Potassium Perchlorate Method : This gravimetric method is based on the low solubility of potassium perchlorate in absolute ethanol. dtic.mil A sample of methylammonium perchlorate is dissolved, and a potassium salt is added to precipitate potassium perchlorate, which is then filtered, dried, and weighed. This method is considered reliable for analyzing methylammonium perchlorate samples. dtic.mil

Nitron (B147327) Perchlorate Method : This is another gravimetric technique where nitron, an organic reagent, is used to precipitate the perchlorate ion as nitron perchlorate. dtic.mil While effective, this method is less specific than the potassium perchlorate method, as the nitron reagent can also precipitate other ions. dtic.mil

Ion Chromatography (IC) : Modern analytical techniques like ion chromatography, often coupled with mass spectrometry (IC-MS/MS), provide highly sensitive and specific determination of perchlorate anions. lcms.czfda.gov These methods separate the perchlorate ion from other anions in a sample before quantification. nemi.gov

Total Chlorine Analysis : The purity can also be assessed by determining the total chlorine content of the compound. The experimentally measured percentage of chlorine is compared against the theoretical value (26.96% for pure CH₃NH₃ClO₄). dtic.mil

NMR Analysis : Nuclear Magnetic Resonance (NMR) can be used to confirm the presence and ratio of the methylammonium cation. akjournals.com

The following table summarizes results from purity analyses of a methylammonium perchlorate sample as reported in a study. dtic.mil

| Analysis Method | Analyte | Measured Content (%) | Calculated Purity (%) |

| Nitron Perchlorate Method | Perchlorate | 75.42 | 99.8 |

| Potassium Perchlorate Method | Perchlorate | 75.53 | 99.9 |

| Total Chlorine Determination | Chlorine | 26.89 | 99.7 |

Spectroscopic Assays for Impurity Detection

Spectroscopic techniques are invaluable for detecting trace impurities that might be present from starting materials or side reactions during synthesis.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the identity of the compound by identifying the characteristic vibrational frequencies of the methylammonium cation and the perchlorate anion. dtic.milcapes.gov.br It can also be used to detect impurities by the presence of unexpected absorption bands. capes.gov.br

Colorimetric and Turbidimetric Tests : Simple, rapid spectroscopic tests can be used to estimate the concentration of specific impurities.

Chloride : The addition of silver nitrate to a solution of the sample produces a turbidity (from the formation of silver chloride) that can be compared to standards to estimate the chloride content. dtic.mil

Chlorate (B79027) : The reaction with a manganous sulphate-phosphoric acid reagent produces a violet color whose intensity is proportional to the chlorate concentration. dtic.mil

Ammonium (B1175870) : Nessler's reagent reacts specifically with ammonium ions to produce an orange-brown product, allowing for the colorimetric determination of ammonium perchlorate as an impurity. dtic.mil This is particularly relevant as aqueous methylamine often contains small amounts of ammonia (B1221849). dtic.mil

The table below outlines common impurities and the methods for their detection. dtic.mil

| Impurity Detected | Detection Method | Observation | Estimated Content (%) |

| Methylammonium Chloride | Addition of Silver Nitrate | Turbidity Comparison | < 0.01 |

| Methylammonium Chlorate | Reaction with Manganous Sulphate Reagent | Violet Coloration Comparison | < 0.02 |

| Ammonium Perchlorate | Reaction with Nessler's Reagent | Orange-Brown Color Comparison | < 0.02 |

Crystallographic and Supramolecular Investigations of Methylammonium Perchlorate

Polymorphism and Phase Transitions in Methylammonium (B1206745) Perchlorate (B79767)

Investigation of Crystalline Phase Changes and Their Influence on Material Behavior

Methylammonium perchlorate exhibits rotational polymorphism, a phenomenon where phase transitions are driven by changes in the rotational motion of the molecular ions within the crystal lattice. cambridge.org At ambient temperatures, specifically at 20°C, methylammonium perchlorate exists in a monoclinic crystal system. dtic.mildtic.mil However, it undergoes a significant crystallographic phase change to a tetragonal system at a temperature slightly above 50°C. dtic.mil

This transformation is an enantiomorphic phase transition, which is attributed to the onset of rotation of the methylammonium cations. cambridge.orgresearchgate.net Unlike the highly symmetric ammonium (B1175870) or tetramethylammonium (B1211777) ions, the lower symmetry of the methylammonium cation, which possesses non-equivalent symmetry axes, gives rise to this additional transition. cambridge.orgresearchgate.net The rotation of the larger cations requires more space within the lattice, leading to a structural rearrangement. cambridge.org

A direct consequence of this structural transformation is a notable change in the material's density. As the crystal structure transitions from the more closely packed monoclinic phase to the tetragonal phase, a significant decrease in density is observed. dtic.mil This is consistent with the increased volume required to accommodate the rotational motion of the cations. Experimental data shows a density of 1.73 g/cm³ at 20°C (in the monoclinic phase), which decreases at higher temperatures. dtic.mil For instance, a density of 1.65 g/cm³ has been reported at 250°C, a temperature well above the transition point. dtic.mil

The table below summarizes the known crystallographic properties for the different phases of methylammonium perchlorate.

| Property | Low-Temperature Phase | High-Temperature Phase |

|---|---|---|

| Crystal System | Monoclinic | Tetragonal |

| Transition Temperature | ~ 50°C | |

| Density (at 20°C) | 1.73 g/cm³ dtic.mil | N/A |

| Mechanism | Onset of methylammonium (CH₃NH₃⁺) cation rotation cambridge.orgresearchgate.net |

Correlating Structural Transformations with Thermal Events

The phase transitions and subsequent decomposition of methylammonium perchlorate can be directly correlated with distinct thermal events, as observed through techniques like Differential Thermal Analysis (DTA). These analyses reveal the temperatures at which structural changes occur and whether these processes absorb (endothermic) or release (exothermic) energy.

The monoclinic to tetragonal phase transition at approximately 50°C is an endothermic event, requiring energy input to induce the rotational motion of the cations and rearrange the crystal lattice. Further heating leads to melting, which has been observed at 255°C. dtic.mil

At higher temperatures, the compound undergoes decomposition. DTA studies show that slow decomposition occurs above the melting point. dtic.mil A notable exothermic event is observed at approximately 408°C. akjournals.com This has been attributed to the decomposition of ammonium perchlorate, which forms as an intermediate product during the initial breakdown of methylammonium perchlorate. akjournals.com Deflagration, or rapid combustion, has been reported to occur at around 320°C. dtic.mil The decomposition temperature of methylammonium perchlorate is the highest among the mono-, di-, and trimethylammonium perchlorates, indicating a greater thermal stability relative to its more substituted counterparts. akjournals.com

The following table correlates the observed structural transformations with their corresponding thermal events.

| Temperature | Thermal Event | Associated Structural Transformation |

|---|---|---|

| ~ 50°C | Endotherm | Solid-solid phase transition (Monoclinic → Tetragonal) dtic.mil |

| 255°C | Endotherm (Melting) | Solid → Liquid phase transition dtic.mil |

| ~ 320°C | Exotherm (Deflagration) | Rapid decomposition dtic.mil |

| 408°C | Exotherm | Decomposition of intermediate products (e.g., Ammonium Perchlorate) akjournals.com |

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of methylammonium (B1206745) perchlorate (B79767), providing information about its functional groups and bonding.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edufiveable.melibretexts.orgoregonstate.edu The IR spectrum of methylammonium perchlorate displays characteristic absorption bands corresponding to the vibrations of the methylammonium cation (CH₃NH₃⁺) and the perchlorate anion (ClO₄⁻). dtic.mil

The methylammonium cation exhibits several key vibrational modes. The N-H stretching vibrations appear as a broad absorption band typically in the region of 3200-3600 cm⁻¹, the broadening of which is often attributed to hydrogen bonding interactions. docbrown.info Characteristic N-H bending vibrations are also observed at approximately 1580-1650 cm⁻¹. docbrown.info Furthermore, C-H stretching vibrations from the methyl group are evident around 2800-3000 cm⁻¹. docbrown.info The C-N stretching vibrations in aliphatic amines like methylamine (B109427) are typically found in the 1020-1220 cm⁻¹ range. docbrown.info

The perchlorate anion (ClO₄⁻), which possesses Td symmetry, shows specific vibrational modes in the IR spectrum. nih.gov Key peaks for the perchlorate ion include a strong and broad absorption around 1064 cm⁻¹ and another at 621 cm⁻¹, which are attributed to triply degenerate vibrations. researchgate.net A non-degenerate stretching vibration is observed near 928 cm⁻¹, and a doubly degenerate vibration appears around 476 cm⁻¹. researchgate.net The presence of these distinct peaks confirms the existence of the perchlorate anion in the compound. researchgate.net

A study on the thermal decomposition of methylammonium perchlorate also utilized infrared spectroscopy to identify the residue, which was found to contain ammonium (B1175870) perchlorate (NH₄ClO₄), indicating a methyl group transfer during decomposition. capes.gov.brresearchgate.net

Table 1: Characteristic Infrared Absorption Bands for Methylammonium Perchlorate

| Functional Group/Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Methylammonium (CH₃NH₃⁺) | N-H Stretching | 3200-3600 |

| N-H Bending | 1580-1650 | |

| C-H Stretching | 2800-3000 | |

| C-N Stretching | 1020-1220 | |

| Perchlorate (ClO₄⁻) | Triply Degenerate Vibration | ~1064 |

| Triply Degenerate Vibration | ~621 | |

| Non-degenerate Stretching | ~928 | |

| Doubly Degenerate Vibration | ~476 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and experimental conditions.

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing the vibrational modes of methylammonium perchlorate. nih.gov It is particularly useful for observing vibrations that are weak or inactive in the IR spectrum. researchgate.net

For the perchlorate anion, Raman spectroscopy reveals characteristic peaks that are consistent with its Td symmetry. nih.gov In similar perchlorate-containing compounds, Raman bands for ClO₄⁻ vibrations have been identified at approximately 906 cm⁻¹ and 639 cm⁻¹. researchgate.net In the context of related compounds like methylammonium paradodecatungstate, Raman bands indicating the methylammonium cation have been observed at 1004 cm⁻¹ (C-N stretching), 1467 cm⁻¹ (asymmetric CH₃ bending), and 1578 cm⁻¹ (asymmetric NH₃ bending). researchgate.net

In studies of hybrid organic-inorganic perovskites containing methylammonium, such as MAPbI₃, the Raman spectrum is often divided into a low-frequency region (60–760 cm⁻¹) dominated by the inorganic framework and organic cation vibrations, and a fingerprint region (900–1500 cm⁻¹) corresponding to the internal vibrations of the methylammonium cation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of methylammonium perchlorate at the atomic level.

Solid-state NMR (SSNMR) provides detailed insights into the dynamics of the methylammonium (MA) cation in the crystalline state. researchgate.net Studies on methylammonium perchlorate have revealed the existence of three solid phases over a wide temperature range. oup.com

In the highest temperature phase (Phase I, stable above 451 K), the MA cations undergo isotropic reorientation and self-diffusion, with an activation energy of 36 kJ mol⁻¹ for the self-diffusion process. oup.com In Phase II (stable between 321 K and 451 K), the cationic motion does not change significantly, but the perchlorate anions are dynamically disordered. oup.com In the lowest temperature phase (Phase III, stable below 321 K), two non-equivalent cations in the crystal exhibit correlated reorientation (C₃ reorientation of the rigid cation) with low activation energies of 4.4 and 2.0 kJ mol⁻¹. oup.com At higher temperatures within this phase, an uncorrelated reorientation, where the CH₃ and NH₃⁺ groups reorient independently, occurs with an activation energy of 6.4 kJ mol⁻¹. oup.com

The dynamics of the MA cation in various perovskite structures have been extensively studied using SSNMR, revealing processes like pseudo-isotropic tumbling on a picosecond timescale in the cubic phase. nih.gov These studies highlight the sensitivity of SSNMR to the motional state of the cation within the crystal lattice. researchgate.netnih.gov

Solution-state NMR spectroscopy is a standard method for confirming the structure and assessing the purity of synthesized compounds. For compounds containing organic cations like methylammonium, ¹H NMR and ¹³C NMR are particularly informative. at.ua

In the case of ethylenediamine (B42938) triethylenediamine tetraperchlorate, ¹H NMR was used to confirm the ratio of protons, which was consistent with the expected molecular structure. at.ua Similarly, for methylammonium perchlorate, ¹H NMR can be used to verify the presence and integration of the methyl (CH₃) and ammonium (NH₃⁺) protons. The chemical shifts and coupling patterns provide a fingerprint for the methylammonium cation in solution.

¹³C NMR is also valuable for structural confirmation. In mixed-cation perovskites, the ¹³C spectrum shows distinct signals for the methyl group of the MA cation. acs.org For instance, a signal at 29.9 ppm has been assigned to the CH₃ group of MA in a triple-cation perovskite. acs.org These techniques are crucial for verifying the successful synthesis and purity of the target compound. dtic.milat.ua

Mass Spectrometry for Molecular Fragmentation and Thermal Decomposition Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. utdallas.edu It is also employed to analyze the products of thermal decomposition. akjournals.com

Studies on the thermal decomposition of methyl-substituted ammonium perchlorates have utilized mass spectrometry to identify the gaseous products. akjournals.comakjournals.com For methylammonium perchlorate, mass spectrometric analysis helps in understanding the decomposition mechanism. akjournals.com One study noted that during the decomposition of substituted ammonium perchlorates, the presence of m/e ratios of 51 and 53 in a 3:1 ratio suggested the formation of chlorine-containing species. akjournals.com

The technique is also central to methods for detecting perchlorate in various samples. epa.govresearchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a common method for perchlorate analysis. epa.gov Electrospray ionization mass spectrometry (ESI-MS) can detect the perchlorate ion (ClO₄⁻) at m/z 99 and 101. clu-in.org In the analysis of thermal decomposition products, mass spectrometry can identify various gaseous species, which helps in elucidating the reaction pathways. akjournals.comakjournals.com For example, in the decomposition of related compounds, products like CO₂ can be identified. akjournals.com

Thermal Decomposition Mechanisms and Kinetic Studies of Methylammonium Perchlorate

Identification of Decomposition Pathways

The thermal decomposition of methylammonium (B1206745) perchlorate (B79767) is initiated through two primary competing mechanisms: proton transfer and methyl group transfer. These initial steps lead to the formation of various reactive intermediates and subsequent decomposition products.

The principal and most widely accepted initial step in the decomposition of methylammonium perchlorate involves an intermolecular proton transfer from the methylammonium cation ([CH₃NH₃]⁺) to the perchlorate anion ([ClO₄]⁻). akjournals.com This process leads to the dissociation of the ionic salt into its constituent neutral molecules: methylamine (B109427) (CH₃NH₂) and perchloric acid (HClO₄). akjournals.com

In addition to proton transfer, a competing mechanism involving the transfer of a methyl group from the cation to the perchlorate anion has been proposed. akjournals.com This rearrangement results in the formation of ammonia (B1221849) (NH₃) and methyl perchlorate (CH₃ClO₄). akjournals.com

The decomposition of methylammonium perchlorate yields a mixture of gaseous and condensed-phase products. One of the most significant findings from thermal analysis studies is the formation of ammonium (B1175870) perchlorate (AP) as a solid, condensed-phase intermediate. akjournals.comdtic.mil The formation of AP is explained by the reaction between ammonia, produced via the methyl group transfer mechanism, and perchloric acid, a product of the primary proton transfer pathway. akjournals.com

Mass spectrometry studies on related methyl-substituted ammonium perchlorates have identified several gaseous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O), in addition to the initial dissociation products. bu.edu.eg The complex and highly exothermic nature of the decomposition is a result of the reactions between the initial dissociation products (methylamine and perchloric acid) and their subsequent breakdown products. dtic.mil

Quantitative Kinetic Analysis of Decomposition Processes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential tools for quantifying the kinetics and characterizing the thermal events associated with the decomposition of methylammonium perchlorate.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing valuable data on the kinetics of decomposition. For methylammonium perchlorate, TGA shows a distinct region of mass loss corresponding to its decomposition. bu.edu.eg

Kinetic analysis of the isothermal decomposition data reveals that the process can be described by at least two different stages. The initial stage of decomposition, corresponding to a fractional decomposition (α) range of approximately 0.1 to 0.5, is attributed to the decomposition of methylammonium perchlorate itself. The subsequent stage (α = 0.55 to 0.75) is consistent with the decomposition of the ammonium perchlorate residue formed during the initial phase. akjournals.com

The activation energies for these stages have been calculated, providing quantitative insight into the decomposition kinetics. akjournals.com

| Decomposition Stage | Fractional Decomposition (α) Range | Activation Energy (kcal/mole) |

|---|---|---|

| Initial Decomposition of MAP | 0.1 - 0.5 | 14.4 |

| Decomposition of AP Residue | 0.55 - 0.75 | 18.4 |

Differential thermal analysis measures the temperature difference between a sample and an inert reference as a function of temperature, identifying endothermic and exothermic events. The DTA profile of methylammonium perchlorate is characterized by several thermal events. akjournals.combu.edu.eg

The analysis reveals crystallographic transitions, melting, and multiple exothermic events corresponding to decomposition. A notable feature is a second exotherm observed at a higher temperature, which is attributed to the decomposition of the ammonium perchlorate formed as an intermediate product during the initial decomposition of MAP. akjournals.comdtic.mil

The key thermal events observed in the DTA of methylammonium perchlorate are summarized below. akjournals.combu.edu.eg

| Thermal Event | Temperature (°C) | Type |

|---|---|---|

| Crystallographic Transition | 48 | Endotherm |

| Crystallographic Transition | 178 | Endotherm |

| Melting | 255 | Endotherm |

| Primary Decomposition | ~330 | Exotherm |

| Decomposition of AP Residue | 408 | Exotherm |

Isothermal and Non-Isothermal Kinetic Modeling for Activation Energy Determination

The thermal decomposition of methylammonium perchlorate (MAP) has been investigated under both isothermal and non-isothermal conditions to determine its kinetic parameters. akjournals.com Isothermal analysis, conducted through thermogravimetric techniques in the temperature range of 270-290°C, reveals that the decomposition process is not governed by a single mechanism. akjournals.com

The kinetic data from these isothermal studies show a distinct break in the rate curves at a conversion fraction (α) of approximately 0.5 to 0.55. akjournals.com This suggests a multi-stage decomposition process. The initial stage of the decomposition (α = 0.1–0.5) is best described by the Mampel (power law) equation, which corresponds to a specific reaction model. The subsequent stage (α = 0.55–0.75) is better fitted by the Avrami-Erofeev equation. akjournals.com

This change in the governing kinetic model indicates a shift in the reaction mechanism. Research suggests that the initial activation energy corresponds to the decomposition of methylammonium perchlorate itself, while the activation energy in the later stage is associated with the decomposition of ammonium perchlorate, which is formed as an intermediate product during the initial reaction. akjournals.com A methyl group transfer, in addition to the primary proton transfer mechanism, has been proposed to account for the formation of this intermediate. akjournals.com

The activation energies for these distinct stages have been calculated from the isothermal data, as detailed in the table below.

| Decomposition Stage (α) | Applicable Kinetic Model | Activation Energy (Ea) kcal/mole | Activation Energy (Ea) kJ/mole |

|---|---|---|---|

| 0.1 - 0.5 | Mampel (Power Law) | 31.0 ± 2.0 | 129.7 ± 8.4 |

| 0.55 - 0.75 | Avrami-Erofeev | 22.5 ± 1.5 | 94.1 ± 6.3 |

Influence of Environmental Conditions on Decomposition Kinetics

The rate and mechanism of methylammonium perchlorate decomposition are highly sensitive to the surrounding environmental conditions, particularly pressure and the physical characteristics of the sample.

Effects of Pressure on Decomposition Rate and Mechanism

Pressure has a profound effect on the thermal behavior of methylammonium perchlorate. akjournals.com Differential Thermal Analysis (DTA) conducted at atmospheric pressure shows a distinct exothermic peak corresponding to the decomposition. akjournals.com However, when the pressure is reduced significantly (e.g., to 1 mm Hg), this exotherm is replaced by an endotherm. akjournals.com

Conversely, at low pressures, the dissociation products can diffuse away from the reaction zone more easily. akjournals.com This enhances the endothermic effects of dissociation and sublimation. akjournals.com Under these conditions, the endothermic processes become dominant, more than compensating for any heat released by decomposition, resulting in a net endothermic peak observed in the DTA trace. akjournals.com

Impact of Sample Morphology and Particle Size on Thermal Stability

The thermal stability and decomposition behavior of methylammonium perchlorate can be significantly influenced by the sample's physical properties, such as morphology and particle size. dtic.mil Studies using DTA have revealed high variability in the resulting exotherm patterns, which is not easily explained by simple variations in sample mass or heating rate. dtic.mil

This variability suggests that the explosive nature of MAP decomposition is extremely sensitive to factors like minor variations in particle size or the degree of compaction of the sample. dtic.mil The degree of compaction alters the morphology of the material. An analogy has been drawn to ammonium perchlorate, where samples pre-compressed into pellets and then crushed to a uniform particle size still showed shifts and changes in their decomposition exotherms compared to the original material. dtic.mil This indicates that the history of the sample, including any pressure-induced changes to its morphology and crystal imperfections, can have a lasting effect on its thermal decomposition characteristics, independent of the final particle size. dtic.mil

Theoretical and Computational Investigations of Methylammonium Perchlorate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the methylammonium (B1206745) perchlorate (B79767) system, including its electronic configuration, geometric parameters, and the energetics of chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, crystal structure, and electronic properties, such as band structure and density of states (DOS), for energetic materials and their components. rcsi.scienceat.ua

In studies of related energetic cocrystals containing amine perchlorates, DFT calculations have been performed using packages like CASTEP. at.uaat.ua These calculations typically employ a generalized gradient approximation (GGA) for the exchange-correlation functional. at.ua Geometry optimization is performed to find the lowest energy arrangement of atoms in the crystal lattice. For a novel cocrystal energetic material, methylamine (B109427) triethylenediamine triperchlorate (MT), DFT was used to compare calculated lattice parameters with experimental X-ray diffraction (XRD) data, showing good agreement. at.ua

The electronic band structure and DOS are crucial for understanding the electronic properties and stability of the material. at.ua For the MT cocrystal, calculations revealed that the main mechanism for its formation is the Cl—O···H hydrogen bonding between the perchlorate anion and the amine cation. at.ua Similar calculations on other amine perchlorate salts have been used to analyze the nature of intermolecular interactions, such as hydrogen bonds, which are critical in defining the crystal packing and stability. at.ua

Table 1: Comparison of Calculated and Experimental Crystal Lattice Parameters for Methylamine Triethylenediamine Triperchlorate (MT) This interactive table provides a comparison between theoretical and experimental data for a related energetic cocrystal.

| Method | a (Å) | b (Å) | c (Å) | V (ų) |

|---|---|---|---|---|

| Calculation | 8.941 | 17.801 | 10.412 | 1655.8 |

| Experiment | 8.975 | 17.836 | 10.455 | 1672.4 |

Data sourced from Ma et al. (2017) at.ua

Computational methods are instrumental in predicting and interpreting the spectroscopic features of materials. The vibrational frequencies of methylammonium perchlorate can be calculated to understand its dynamic properties and to assign peaks in experimental infrared (IR) and Raman spectra. arabjchem.orgmdpi.com

DFT calculations can also be used to compute the harmonic vibrational frequencies. mdpi.com These calculated frequencies help in the assignment of experimental spectral bands to specific atomic motions, such as the stretching and bending of N-H, C-H, and Cl-O bonds, as well as torsional modes of the methylammonium cation. arabjchem.orguniroma1.it

Table 2: Representative Calculated Vibrational Modes for Ion Pairs in Protic Ionic Liquids This interactive table shows typical frequency ranges for vibrational modes in similar hydrogen-bonded ionic systems.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N–H···O Hydrogen Bond Bending | 60 - 80 |

| N–H···O Hydrogen Bond Symmetric Stretch | 130 - 160 |

| N–H···O Hydrogen Bond Asymmetric Stretch | 200 - 225 |

| Anion Antisymmetric Stretch | ~1350 |

Data sourced from T. L. Greaves et al. (2006) and A. Triolo et al. (2017) mdpi.comaip.org

Ab initio methods are crucial for elucidating the complex reaction mechanisms of energetic materials, such as their thermal decomposition. These calculations can map out the potential energy surface, identify intermediate species, locate transition states, and determine the activation energy barriers for elementary reaction steps. sioc-journal.cnu-szeged.hu

For ammonium (B1175870) perchlorate (AP), a closely related compound, DFT studies have shown that the initial step in thermal decomposition is proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). sioc-journal.cnrsc.orgnih.gov This is considered a key rate-determining step. Subsequent reactions involve the decomposition of these neutral molecules. sioc-journal.cn For example, the homolytic cleavage of the Cl-OH bond in perchloric acid has been calculated to have an energy barrier of 67.5 kJ/mol at 620 K. sioc-journal.cn

The radical species generated, such as •OH and •ClO₃, then participate in a complex network of reactions with ammonia, leading to the formation of final products like H₂O, CO₂, N₂O, and HCl. sioc-journal.cnrsc.org Ab initio molecular dynamics simulations have also been used to reveal the atomistic mechanisms, showing that in some systems, organic components can accelerate the degradation of the perchlorate anion. rsc.orgnih.gov Similar proton-transfer-initiated mechanisms are expected to be fundamental to the decomposition of methylammonium perchlorate, where the methylammonium cation (CH₃NH₃⁺) acts as the proton donor. cam.ac.uk These computational approaches allow for the prediction of reactivity and decomposition pathways, which is essential for assessing the stability and performance of energetic materials. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly useful for investigating the dynamic behavior of the methylammonium cation and its interactions within different phases.

In the solid state, the methylammonium (MA) cation exhibits significant dynamic behavior, including various reorientational motions. MD simulations, often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR), are used to model these dynamics. wiley.com Studies on related methylammonium compounds have identified several motional modes, such as the reorientation of the cation about its C-N bond axis. wiley.com

The potential barriers hindering these motions arise from both intermolecular interactions (e.g., hydrogen bonding and van der Waals forces between the cation and surrounding anions) and intra-ionic interactions. wiley.com In tris(methylammonium) nonabromodiantimonate(III), for example, potential barriers for the correlated reorientation of the methylammonium ions were determined. wiley.com In the high-temperature phases of many methylammonium-containing crystals, the cation can be isotropically disordered, meaning it tumbles rapidly and possesses dynamically almost spherical symmetry. wiley.com As the temperature is lowered, this motion becomes more restricted, often transitioning to a state where the cation only reorients about its principal axis. wiley.com In materials like (CH₃NH₃)PbBr₃, pressure can enhance hydrogen bonding, leading to an ordering of the MA cation and eventually locking it into a fixed orientation before amorphization occurs at higher pressures. uniroma1.it

MD simulations are a primary tool for investigating the intermolecular forces that govern the structure and properties of condensed-phase systems. researchgate.netwhiterose.ac.uk These simulations can provide a detailed picture of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the methylammonium cation and the perchlorate anion, as well as with any solvent molecules present. researchgate.netacs.org

The simulation of ionic liquids, which share characteristics with methylammonium perchlorate, often requires polarizable force fields to accurately capture the significant induced polarization effects that are not accounted for in standard fixed-charge models. acs.org These simulations can reveal the nature of the hydrogen-bond network, which is critical in protic ionic liquids where the cation can donate hydrogen bonds to the anion. researchgate.net For instance, in liquid methylammonium nitrate (B79036), AIMD simulations have shown the presence of a strong hydrogen bond network that is only slightly perturbed even at high dilutions. researchgate.net

Simulations of solvation phenomena can predict how the ions interact with solvent molecules. uni-halle.deacs.org By calculating properties like radial distribution functions and diffusion coefficients, MD can shed light on the structure of the solvation shells around the cation and anion and the transport properties of the ions in solution. acs.org For example, simulations of ammonium perchlorate in water have been used to analyze the interactions between the solvent and the crystal surfaces, which is crucial for understanding processes like dissolution and hygroscopicity. nih.gov

Machine Learning and Artificial Intelligence Applications in Perchlorate Research

The application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in the study of energetic materials, including perchlorate salts like methanamine;perchloric acid. sciencedaily.comenergetic-materials.org.cn These computational strategies offer novel methods to analyze complex chemical systems, predict material properties without the need for hazardous experiments, and accelerate the discovery of new materials. sciencedaily.comarxiv.org By leveraging large datasets generated from computational simulations or physical experiments, AI models can identify intricate patterns and relationships that are not easily discernible by human researchers. arxiv.orgeurekalert.org This data-driven approach is becoming increasingly crucial for understanding the factors that govern the stability, sensitivity, and performance of energetic compounds. energetic-materials.org.cneurekalert.org

Deep Learning Models for Crystal Structure Analysis and Property Prediction

Deep learning, a sophisticated subset of machine learning, is being adapted for the detailed analysis of crystalline materials. For perchlorates, understanding the crystal structure is paramount as intermolecular interactions within the crystal lattice heavily influence their physical properties, including their explosive nature. sciencedaily.comeurekalert.org

Recent research has demonstrated the use of deep learning to analyze Hirshfeld surface fingerprint plots, which are two-dimensional maps representing the complex intermolecular interactions in a crystal. eurekalert.org A novel method developed by researchers at the Tokyo University of Science employs a variational autoencoder, a type of deep learning model, to convert these visual fingerprint plots into low-dimensional vectors. eurekalert.org This allows for a quantitative analysis of crystal structures, moving beyond qualitative human judgment. sciencedaily.comeurekalert.org This technique can unveil subtle structural features linked to the explosive nature of perchlorate ions and their surrounding intermolecular interactions. eurekalert.org

Furthermore, deep learning models, particularly those inspired by successes in other fields like the AlphaFold algorithm for protein structure prediction, are being developed for ab initio crystal structure prediction of inorganic materials. nih.gov An algorithm termed AlphaCrystal utilizes a deep residual neural network to predict the atomic contact map from a material's chemical formula. This information is then used to reconstruct the three-dimensional crystal structure. nih.gov Such models are trained on vast databases of known crystal structures, like the Materials Project database, which contains over 126,000 unique entries. nih.gov For a compound like this compound, these models could potentially predict its crystal structure and key properties, such as density and lattice parameters, accelerating the design and characterization process. nih.govmdpi.com

The table below conceptualizes how different deep learning architectures could be applied to the analysis of methylammonium perchlorate.

| Model Architecture | Application to this compound | Potential Predicted Properties | Data Input |

| Convolutional Neural Network (CNN) | Analysis of 2D Hirshfeld surface fingerprints to identify interaction patterns. | Stability, Sensitivity, Intermolecular Interaction Energies | Images of Hirshfeld surface plots |

| Graph Neural Network (GNN) | Represents the crystal structure as a graph to learn relationships between atoms and bonds. | Detonation Velocity, Impact Sensitivity, Formation Energy | Atomic positions, Bond connectivity |

| Variational Autoencoder (VAE) | Compresses complex crystal structure information into a simplified latent space for quantitative comparison. eurekalert.org | Structural Similarity, Anomaly Detection, Feature Extraction | Hirshfeld fingerprint plots, Diffraction patterns |

| Recurrent Neural Network (RNN) | Analysis of sequential data from molecular dynamics simulations. | Thermal Decomposition Pathways, Reaction Kinetics | Time-series atomic trajectory data |

Data-Driven Approaches for Elucidating Structure-Performance Relationships

Data-driven methodologies are fundamental to establishing clear links between a material's chemical structure and its functional performance. arxiv.org For energetic materials like this compound, this involves correlating molecular and crystal structure features with critical performance metrics such as detonation velocity, impact sensitivity, and thermal stability. acs.orgacs.org These approaches rely on building extensive databases and using machine learning algorithms to screen vast chemical spaces efficiently, balancing computational cost with accuracy. acs.org

The core of this strategy involves:

High-Throughput Generation of Structures: Using computational tools to create a large virtual library of potential energetic molecules by combining different chemical scaffolds and functional groups. acs.org

Feature Engineering: Describing each molecule using a set of numerical descriptors. These can range from simple elemental compositions (e.g., CHNO content) to complex 2D or 3D structural features, quantum mechanical properties, and descriptors derived from the crystal structure. mdpi.comacs.org

Model Training and Prediction: Employing machine learning models, such as artificial neural networks (ANNs) or kernel ridge regression (KRR), to learn the relationship between these descriptors and the target properties. mdpi.comacs.org

Virtual Screening and Inverse Design: Using the trained models to rapidly predict the properties of the entire virtual library, identifying promising candidates for further, more accurate (and computationally expensive) study using methods like Density Functional Theory (DFT). arxiv.orgacs.org

A significant challenge in this field is the relative scarcity of experimental data for energetic materials due to the inherent dangers and costs of synthesis and testing. acs.org Therefore, many data-driven models are trained on computationally generated data. arxiv.org Interpretable machine learning models, such as parsimonious neural networks (PNNs), are also gaining traction as they can provide direct physical and chemical insights into the structure-performance relationships they uncover, rather than acting as a "black box". acs.org

The following table outlines typical inputs (descriptors) and outputs (predicted properties) in a data-driven workflow for an energetic material like this compound.

| Input Descriptors (Features) | Predicted Properties (Performance) | Machine Learning Model Example |

| Elemental Composition (e.g., C, H, N, O, Cl) | Density, Heat of Formation | Artificial Neural Network (ANN) mdpi.com |

| 2D Molecular Graph (Atom & Bond Types) | Detonation Velocity, Detonation Pressure | Graph Neural Network (GNN) |

| Quantum Mechanical Descriptors (e.g., HOMO/LUMO energies) | Impact Sensitivity, Thermal Stability | Kernel Ridge Regression (KRR) acs.org |

| Crystal Lattice Parameters | Bulk Modulus, Mechanical Properties | Random Forest (RF) sandia.gov |

| Intermolecular Interaction Energies | Hygroscopicity, Phase Stability | Support Vector Regression (SVR) researchgate.net |

By integrating these advanced computational techniques, researchers can more effectively navigate the vast chemical space of energetic materials to design and characterize compounds like this compound with tailored performance and safety profiles. energetic-materials.org.cn

Solution Phase Behavior and Intermolecular Interactions

Thermodynamic and Volumetric Properties in Solution

Thermodynamic and volumetric properties of methylammonium (B1206745) perchlorate (B79767) in solution are fundamental to understanding the nature and extent of ion-ion and ion-solvent interactions. These properties are often elucidated through measurements of ultrasonic velocity and density. rasayanjournal.co.in

Ultrasonic velocity measurements serve as a powerful, non-destructive technique to probe molecular interactions in solutions. rasayanjournal.co.innist.gov In studies of methylammonium perchlorate in non-aqueous solvents such as Dimethylsulfoxide (DMSO), N,N-Dimethylacetamide (DMA), and Acetonitrile (AN), ultrasonic velocities have been observed to increase linearly with an increase in the molal concentration of the electrolyte at constant temperature. rasayanjournal.co.in This trend suggests that the aggregation of solvent molecules around the ions of methylammonium perchlorate strengthens the intermolecular forces. researchgate.net

Conversely, an increase in temperature leads to a decrease in ultrasonic velocity. This is attributed to the increased thermal motion of the molecules, which weakens the solute-solvent interactions and causes the solvent structure to break down, leading to volume expansion. rasayanjournal.co.in The order of ultrasonic velocity in the pure solvents at 298K was found to be DMSO > DMA > AN, a trend that was maintained at higher temperatures as well. rasayanjournal.co.in

A study by Pathania et al. (2020) measured the ultrasonic velocities of methylammonium perchlorate in these three solvents at temperatures ranging from 298K to 328K and concentrations from 0.03 to 0.28 mol kg⁻¹. rasayanjournal.co.in The data from this study illustrates the typical behavior observed.

Table 1: Ultrasonic Velocity (u) of Methylammonium Perchlorate in Different Solvents at Various Temperatures and Molalities

| Molality (mol kg⁻¹) | Temperature (K) | Ultrasonic Velocity in DMSO (m s⁻¹) | Ultrasonic Velocity in DMA (m s⁻¹) | Ultrasonic Velocity in AN (m s⁻¹) |

|---|---|---|---|---|

| 0.0000 | 298 | 1485.6 | 1443.4 | 1279.1 |

| 0.0324 | 298 | 1487.8 | 1445.5 | 1281.2 |

| 0.0810 | 298 | 1492.3 | 1449.8 | 1285.4 |

| 0.1620 | 298 | 1501.2 | 1458.5 | 1293.9 |

| 0.2835 | 298 | 1514.5 | 1471.4 | 1306.4 |

| 0.0000 | 308 | 1451.7 | 1409.7 | 1238.5 |

| 0.0324 | 308 | 1453.9 | 1411.8 | 1240.6 |

| 0.0810 | 308 | 1458.4 | 1416.1 | 1244.8 |

| 0.1620 | 308 | 1467.3 | 1424.8 | 1253.3 |

| 0.2835 | 308 | 1480.6 | 1437.7 | 1265.8 |

| 0.0000 | 318 | 1417.8 | 1375.9 | 1197.9 |

| 0.0324 | 318 | 1420.0 | 1378.0 | 1200.0 |

| 0.0810 | 318 | 1424.5 | 1382.3 | 1204.2 |

| 0.1620 | 318 | 1433.4 | 1391.0 | 1212.7 |

| 0.2835 | 318 | 1446.7 | 1403.9 | 1225.2 |

| 0.0000 | 328 | 1383.9 | 1342.2 | 1157.3 |

| 0.0324 | 328 | 1386.1 | 1344.3 | 1159.4 |

| 0.0810 | 328 | 1390.6 | 1348.6 | 1163.6 |

| 0.1620 | 328 | 1399.5 | 1357.3 | 1172.1 |

| 0.2835 | 328 | 1412.8 | 1370.2 | 1184.6 |

Data sourced from Pathania et al. (2020) rasayanjournal.co.in

Density measurements of electrolyte solutions are crucial for determining the apparent molal volume (Φv), a parameter that provides information about solute-solvent and solute-solute interactions. rasayanjournal.co.in The apparent molal volume is calculated using the densities of the pure solvent (ρ₀) and the solution (ρ), the molar mass of the solute (M), and the molality of the solution (m). rasayanjournal.co.in

Similar to ultrasonic velocity, the density of methylammonium perchlorate solutions in DMSO, DMA, and AN increases linearly with increasing concentration and decreases with rising temperature. rasayanjournal.co.in The increase in density with concentration is indicative of an increase in the compactness of the solution, suggesting strong solute-solvent interactions. The decrease in density with temperature is a result of the increased thermal energy causing the molecules to move further apart. rasayanjournal.co.in

The apparent molal volume (Φv) generally shows a linear relationship with the square root of the molal concentration, following Masson's equation. The positive and large values of Φv for methylammonium perchlorate in these non-aqueous solvents suggest the presence of strong solute-solvent interactions. rasayanjournal.co.in

Table 2: Density (ρ) of Methylammonium Perchlorate in Different Solvents at Various Temperatures and Molalities

| Molality (mol kg⁻¹) | Temperature (K) | Density in DMSO (kg m⁻³) | Density in DMA (kg m⁻³) | Density in AN (kg m⁻³) |

|---|---|---|---|---|

| 0.0000 | 298 | 1095.4 | 936.6 | 776.7 |

| 0.0324 | 298 | 1098.1 | 939.1 | 779.1 |

| 0.0810 | 298 | 1102.3 | 942.9 | 782.7 |

| 0.1620 | 298 | 1109.0 | 949.1 | 788.6 |

| 0.2835 | 298 | 1118.9 | 958.0 | 797.1 |

| 0.0000 | 308 | 1085.6 | 927.3 | 766.2 |

| 0.0324 | 308 | 1088.3 | 929.8 | 768.6 |

| 0.0810 | 308 | 1092.5 | 933.6 | 772.2 |

| 0.1620 | 308 | 1099.2 | 939.8 | 778.1 |

| 0.2835 | 308 | 1109.1 | 948.7 | 786.6 |

| 0.0000 | 318 | 1075.8 | 918.0 | 755.7 |

| 0.0324 | 318 | 1078.5 | 920.5 | 758.1 |

| 0.0810 | 318 | 1082.7 | 924.3 | 761.7 |

| 0.1620 | 318 | 1089.4 | 930.5 | 767.6 |

| 0.2835 | 318 | 1099.3 | 939.4 | 776.1 |

| 0.0000 | 328 | 1066.0 | 908.7 | 745.2 |

| 0.0324 | 328 | 1068.7 | 911.2 | 747.6 |

| 0.0810 | 328 | 1072.9 | 915.0 | 751.2 |

| 0.1620 | 328 | 1079.6 | 921.2 | 757.1 |

| 0.2835 | 328 | 1089.5 | 930.1 | 765.6 |

Data sourced from Pathania et al. (2020) rasayanjournal.co.in

Solvation Dynamics and Ion-Solvent Interactions

The interactions between the ions of methylammonium perchlorate and the surrounding solvent molecules dictate the solvation dynamics. These interactions can be further understood by analyzing derived acoustical parameters.

The choice of non-aqueous solvents like DMSO, DMA, and Acetonitrile is significant due to their high dipole moments and dielectric constants, making them excellent solvating media. rasayanjournal.co.in The study of methylammonium perchlorate in these solvents reveals the nature of ion-solvent interactions. The linear increase in ultrasonic velocity and density with concentration in all three solvents points towards significant solvation of the ions. rasayanjournal.co.in This solvation effect appears to be more prominent than the disruption of the solvent structure by the solute. The relative association (RA), a parameter that indicates the extent of association between solute and solvent molecules, increases with the concentration of methylammonium perchlorate. rasayanjournal.co.in This further supports the idea that the solvation of ions is the predominant interaction. rasayanjournal.co.in

Intermolecular free length (Lf) and specific acoustic impedance (Z) are two important acoustical parameters derived from ultrasonic velocity and density data. rasayanjournal.co.in Intermolecular free length is the distance between the surfaces of adjacent molecules and is a key indicator of the strength of intermolecular forces. rasayanjournal.co.inresearchgate.net A decrease in intermolecular free length with increasing solute concentration suggests that the solute molecules are fitting into the voids of the solvent structure, leading to a more compact arrangement and stronger intermolecular attractions. This is precisely the behavior observed for methylammonium perchlorate in DMSO, DMA, and AN. rasayanjournal.co.in

Specific acoustic impedance (Z) is the product of the density of the medium and the ultrasonic velocity. rasayanjournal.co.in It represents the resistance to the propagation of sound waves. An increase in specific acoustic impedance with concentration indicates stronger intermolecular interactions, as the propagation of sound waves is facilitated by the closer packing of molecules. rasayanjournal.co.inresearchgate.net For methylammonium perchlorate solutions, Z increases linearly with concentration, which is consistent with the decrease in intermolecular free length and points to enhanced solute-solvent interactions. rasayanjournal.co.in

Table 3: Intermolecular Free Length (Lf) and Specific Acoustic Impedance (Z) of Methylammonium Perchlorate in DMSO at 298 K

| Molality (mol kg⁻¹) | Intermolecular Free Length (Lf) (x10⁻¹¹ m) | Specific Acoustic Impedance (Z) (x10⁶ kg m⁻² s⁻¹) |

|---|---|---|

| 0.0324 | 5.09 | 1.63 |

| 0.0810 | 5.03 | 1.64 |

| 0.1620 | 4.91 | 1.66 |

| 0.2835 | 4.75 | 1.69 |

Calculated based on data from Pathania et al. (2020) rasayanjournal.co.in

Behavior in Binary and Multi-Component Solvent Mixtures

The behavior of methylammonium perchlorate has also been investigated in binary solvent mixtures, such as Acetonitrile (AN) and Dimethylsulfoxide (DMSO). researchgate.netresearchgate.net These studies provide insights into preferential solvation, where one solvent component may preferentially solvate the ions over the other. By measuring properties like density, ultrasonic velocity, and viscosity across a range of solvent compositions, it is possible to deduce the nature of solute-solvent and solvent-solvent interactions. researchgate.net For instance, in AN-DMSO mixtures, the molecular interactions were found to be greater in the DMSO-rich regions, indicating preferential solvation of the electrolyte by DMSO. researchgate.net Such studies are crucial for optimizing processes like the extraction of energetic components from waste propellants. researchgate.netresearchgate.net

Advanced Research on Energetic Performance and Combustion Science

Fundamental Studies of Methylammonium (B1206745) Perchlorate (B79767) Combustion Characteristics

Understanding the fundamental combustion properties of Methylammonium Perchlorate is crucial for evaluating its performance. Research in this area has concentrated on its burning rate, the structure of its flame, and the mechanisms that govern its ignition when subjected to laser energy.

The burning rate of an energetic material is a critical parameter for its application in propellants. Studies have shown that the burning rates of methylammonium salts are significantly higher than their corresponding ammonium (B1175870) salt counterparts. dtic.mil For instance, the burning rate of Methylammonium Perchlorate has been measured to be nearly ten times greater than that of Ammonium Perchlorate (AP). dtic.mil

Research conducted by Fogel'zang et al. involved pressing organic perchlorates, including MAP, into tubes and determining their burning rates across a range of pressures (0.1 to 40 MPa). dtic.mil Similarly, Viktorenko et al. studied the combustion of MAP, both by itself and with catalysts, in a constant pressure bomb. dtic.mil While detailed analyses of MAP's specific flame structure are not extensively documented in the provided sources, the general principles of composite propellant combustion, which involve complex diffusion flames, provide a theoretical framework. mdpi.comdtic.mil The significant difference in burning rate compared to AP suggests a distinct flame structure and heat feedback mechanism at the propellant surface.

| Compound | Relative Burning Rate Factor |

|---|---|

| Ammonium Perchlorate (AP) | 1x |

| Methylammonium Perchlorate (MAP) | ~10x |

Laser ignition provides a method for precise energy delivery, allowing for detailed study of ignition mechanisms. nih.gov The interaction of laser radiation with energetic materials is a key area of investigation, often approached through the lens of thermal ignition theory. nih.gov While specific studies detailing the laser ignition mechanism of MAP were not found, research on the broader class of methyl-substituted ammonium perchlorates has been successful. A unified monopropellant theory has been effective in predicting the laser-induced combustion rates and ignition delays for not only Ammonium Perchlorate but also for Methylammonium Perchlorate, Dimethylammonium Perchlorate, and Trimethylammonium Perchlorate. This indicates that the foundational thermal and chemical processes governing laser-induced combustion are similar across these related compounds.

Investigation of Explosive Sensitivity from a Mechanistic Perspective

The sensitivity of an energetic material to external stimuli like impact, friction, and heat is a critical safety and performance characteristic. Mechanistic studies aim to understand the underlying chemical and physical reasons for a compound's observed sensitivity.

A strong correlation exists between the thermal stability of methylammonium perchlorates and their sensitivity. akjournals.com Investigations using techniques such as differential thermal analysis (DTA), thermogravimetric analysis (TGA), and mass spectrometry have been employed to probe these relationships. dtic.milakjournals.com It has been observed that explosion delay is correlated with thermal decomposition and impact sensitivity. akjournals.com

| Compound | Decomposition Temperature Trend | Activation Energy Trend |

|---|---|---|

| Monomethylammonium Perchlorate | Lowest | Highest |

| Dimethylammonium Perchlorate | Intermediate | Intermediate |

| Trimethylammonium Perchlorate | Highest | Lowest |

The sensitivity of energetic materials is fundamentally governed by factors at the molecular level, including the molecular framework and intermolecular forces. rsc.org For methylammonium perchlorates, the degree of methyl substitution on the ammonium cation is a key structural feature influencing sensitivity. akjournals.com

Methylammonium Perchlorate in Composite Energetic Systems

Methylammonium Perchlorate has been evaluated as a component in various composite energetic systems, including both propellants and explosives. dtic.mil Its high energy content and burning rate make it a candidate for either partially or completely replacing conventional inorganic oxidizers like Ammonium Perchlorate. dtic.mil

Patents dating back to the early 20th century describe the use of methylammonium perchlorates in compositions for mines, shells, and mining explosives. dtic.mil More specifically, MAP has been incorporated into ammonium nitrate-based explosives. dtic.mil In the 1970s, research focused on using MAP in safety explosives by dissolving it in a glycol or a eutectic mixture. dtic.mil One such eutectic mixture consisted of ethanolamine nitrate (B79036), methylamine (B109427) nitrate, urea, ammonium nitrate, and MAP. dtic.mil In the realm of composite propellants, MAP has been patented for use as an organic oxidizer with an organic crosslinked resin binder. dtic.mil

Synergistic and Antagonistic Effects in Mixtures with Other Oxidizers (e.g., Ammonium Perchlorate)

The combination of methanamine;perchloric acid, also known as methylammonium perchlorate (MAP), with other oxidizers, particularly ammonium perchlorate (AP), has been a subject of scientific investigation to modulate the energetic performance of solid propellants. Research indicates a significant synergistic relationship where the addition of methylammonium perchlorates to ammonium perchlorate alters its thermal decomposition behavior.

Studies have demonstrated that MAP can considerably modify the thermal degradation of AP. When a sufficient concentration of methylammonium perchlorate is present, the typical two-stage decomposition of AP is altered, leading to a single-step ignition at a lower temperature, around 290°C. This suggests that MAP acts as a sensitizer for the decomposition of AP, promoting a more rapid energy release. arpnjournals.com

The burning rate of MAP itself is substantially higher than that of AP. Experimental data has shown that the burning rate of MAP can be nearly ten times greater than that of pure AP, highlighting its potential to significantly enhance the combustion velocity of propellant formulations. researchgate.netdtic.mil This disparity in burning rates is a key factor in the synergistic effects observed in MAP/AP mixtures.

The heats of combustion for various methylammonium perchlorates have been determined, providing fundamental data for theoretical performance calculations. These values are crucial for understanding the energy output of formulations containing these compounds.

Table 1: Heats of Combustion of Methylammonium Perchlorates

| Compound | Heat of Combustion (cal/g) |

|---|---|

| Monomethylammonium perchlorate | -2395 ± 5 |

| Dimethylammonium perchlorate | -3263 ± 6 |

| Trimethylammonium perchlorate | -3943 ± 8 |

| Tetramethylammonium (B1211777) perchlorate | -4468 ± 9 |

Data sourced from research on the thermochemistry of ammonium perchlorate in the presence of methylammonium perchlorates. arpnjournals.com

In contrast to the synergistic effects observed with AP, the interaction of tetramethylammonium perchlorate (TMAP), a related compound, can be more complex. In systems where the primary reaction occurs in the condensed phase, TMAP may act as an inert additive due to its higher thermal stability and lower heat release rate compared to AP. However, in propellants with a gas-phase combustion mechanism, the dissociative vaporization of TMAP can form thermally unstable methyl perchlorate in the gas phase, which then acts as a rapid heat-release agent. arpnjournals.com

Catalytic Influences on Combustion and Decomposition in Formulations

The combustion and decomposition of perchlorate-based energetic materials are highly susceptible to catalytic influences. While research specifically detailing the catalytic effects on formulations dominated by this compound is limited, extensive studies on ammonium perchlorate provide a strong basis for understanding potential catalytic activities.

Transition metal oxides are a well-established class of catalysts for enhancing the burning rates of AP-based propellants. Commonly used catalysts include iron (III) oxide (Fe₂O₃), copper (II) oxide (CuO), manganese dioxide (MnO₂), and copper chromite. arpnjournals.com These catalysts generally act by lowering the decomposition temperature of the perchlorate salt and increasing the rate of exothermic reactions. For instance, the addition of ferric oxide has been shown to enhance the burning rate and sustain steady-state combustion in AP-based propellants. arpnjournals.com Similarly, bimetallic nanocomposites, such as MnCo, MnNi, and MnZn, have been identified as efficient catalysts for increasing the burning rates of composite solid propellants. arpnjournals.com

Research into mixtures containing methylammonium perchlorates has indicated that the sensitivity to certain catalysts may differ from that of pure AP. For example, mixtures based on methylammonium perchlorate and tetramethylammonium perchlorate were found to be less sensitive to catalysis by Fe₂O₃ than AP-based mixtures. However, Fe₂O₃ was an effective catalyst for tetramethylammonium perchlorate when the burning rate was reduced by the addition of diluents. researchgate.net

The effectiveness of a catalyst is also dependent on its physical properties, such as particle size and distribution within the propellant matrix. Nanoscale catalysts are often more effective than their micro-sized counterparts due to their higher surface area, which allows for more intimate contact with the oxidizer particles.

Some compounds can also act as burning rate suppressants. For instance, ammonium oxalate has been reported to decrease the burning rate of AP composite propellants by increasing the decomposition temperature and activation energy of AP. arpnjournals.com

Table 2: Common Catalysts and Their Effects on Ammonium Perchlorate-Based Propellants

| Catalyst | General Effect on Burning Rate | Notes |

|---|---|---|

| Iron (III) Oxide (Fe₂O₃) | Increase | Effectiveness can be less pronounced in some methylammonium perchlorate mixtures. researchgate.net |

| Copper (II) Oxide (CuO) | Increase | Commonly used in AP/HTPB propellants. arpnjournals.com |

| Manganese Dioxide (MnO₂) | Increase | - |

| Copper Chromite | Increase | - |

| Bimetallic Nanocomposites (e.g., MnCo) | Significant Increase | Often more effective than single metal oxides. arpnjournals.com |

| Ammonium Oxalate | Decrease | Acts as a burn rate suppressant. arpnjournals.com |

This table summarizes the general effects of common catalysts on the combustion of ammonium perchlorate-based propellants, which can provide insights into their potential influence on formulations containing this compound.

Comparative Analysis with Analogous Perchlorate Salts

Structure-Reactivity Relationships within the Alkylammonium Perchlorate (B79767) Series

The substitution of hydrogen atoms on the ammonium (B1175870) cation with methyl groups leads to a series of alkylammonium perchlorates, including dimethylammonium perchlorate, trimethylammonium perchlorate, and tetramethylammonium (B1211777) perchlorate. The progressive substitution significantly alters the structure-reactivity relationships within this series.